molecular formula C26H25N5O3S B5395770 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-5-(5-METHYL-2-FURYL)-N-(2-METHYLPHENYL)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE

2-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-5-(5-METHYL-2-FURYL)-N-(2-METHYLPHENYL)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B5395770
M. Wt: 487.6 g/mol
InChI Key: HBYXYPSQYSOKMW-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-5-(5-METHYL-2-FURYL)-N-(2-METHYLPHENYL)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a furan ring, and a thiazolopyrimidine core

Preparation Methods

The synthesis of 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-5-(5-METHYL-2-FURYL)-N-(2-METHYLPHENYL)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic synthesis. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate diketone.

    Synthesis of the thiazolopyrimidine core: This involves the cyclization of a thioamide with a suitable α,β-unsaturated carbonyl compound.

    Coupling of the pyrazole and thiazolopyrimidine units: This step may involve a condensation reaction under basic or acidic conditions.

    Introduction of the furan ring: This can be done through a Friedel-Crafts acylation reaction.

    Final modifications: These may include methylation and other functional group transformations to achieve the desired compound.

Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of catalysts and automated synthesis techniques.

Chemical Reactions Analysis

2-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-5-(5-METHYL-2-FURYL)-N-(2-METHYLPHENYL)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex structures.

Scientific Research Applications

2-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-5-(5-METHYL-2-FURYL)-N-(2-METHYLPHENYL)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with specific proteins or enzymes.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-5-(5-METHYL-2-FURYL)-N-(2-METHYLPHENYL)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in the target’s activity or function. The exact pathways involved can vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-5-(5-METHYL-2-FURYL)-N-(2-METHYLPHENYL)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE include:

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and rings, providing a wide range of potential interactions and applications.

Properties

IUPAC Name

(2E)-2-[(1-ethylpyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3S/c1-5-30-14-18(13-27-30)12-21-25(33)31-23(20-11-10-16(3)34-20)22(17(4)28-26(31)35-21)24(32)29-19-9-7-6-8-15(19)2/h6-14,23H,5H2,1-4H3,(H,29,32)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYXYPSQYSOKMW-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4C)C5=CC=C(O5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4C)C5=CC=C(O5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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